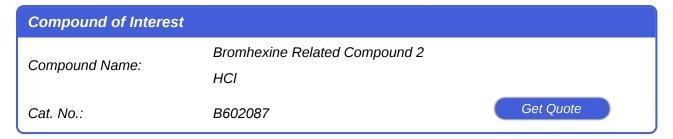


Physicochemical Properties of Bromhexine Related Compound 2 HCl: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **Bromhexine Related Compound 2 HCI**, an important impurity and reference standard in the pharmaceutical industry. This document collates available data on its identity, physical and chemical characteristics, and analytical methodologies for its quantification.

Introduction

Bromhexine Related Compound 2 HCI, also known by its European Pharmacopoeia designation as Bromhexine Impurity B, is chemically identified as 2-amino-3,5-dibromobenzaldehyde hydrochloride. It is a key related substance of Bromhexine Hydrochloride, a widely used mucolytic agent. The monitoring and control of this impurity are crucial for ensuring the quality, safety, and efficacy of Bromhexine pharmaceutical formulations. This guide serves as a technical resource for professionals involved in the development, manufacturing, and quality control of Bromhexine and its related substances.

Physicochemical Data

The following tables summarize the key physicochemical properties of **Bromhexine Related Compound 2 HCI**.



Table 1: Chemical Identity

Identifier	Value	
Chemical Name	2-amino-3,5-dibromobenzaldehyde hydrochloride	
Synonyms	Bromhexine Impurity B, Ambroxol EP Impurity E	
CAS Number	50910-55-9 (for the free base)	
Molecular Formula	C7H5Br2NO · HCl	
Molecular Weight	278.93 g/mol (free base)	

Table 2: Physical Properties

Property	Value	Source
Appearance	White to off-white or light yellow crystalline powder.	[1]
Melting Point	130-135 °C (literature)	
130-139 °C	[2]	
Boiling Point	319.9 °C at 760 mmHg (Predicted)	[2]
Solubility	Sparingly soluble in water; soluble in many organic solvents.	[1]

Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical properties are not consistently available in the public domain. However, based on pharmacopoeial standards and common analytical practices, the following methodologies are described.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling



The European Pharmacopoeia provides a validated HPLC method for the analysis of Bromhexine Hydrochloride and its related substances, including Impurity B.[3]

- · Chromatographic System:
 - Column: A suitable stainless steel column (e.g., 250 mm x 4.6 mm, 5 μm packing).
 - Mobile Phase: A mixture of a buffer solution and an organic modifier. A typical mobile phase consists of a mixture of 20 volumes of a pH 7.0 buffer solution (prepared by dissolving 1.0 g of potassium dihydrogen phosphate in 900 mL of water, adjusting the pH with 0.5 M sodium hydroxide, and diluting to 1000 mL with water) and 80 volumes of acetonitrile.[3]
 - Flow Rate: 1.0 mL/min.[3]
 - Detection: UV spectrophotometer at 248 nm.[3]
 - Injection Volume: 10 μL.[3]
 - Column Temperature: A constant temperature, typically around 40°C.
- System Suitability:
 - The system suitability is established by injecting a resolution solution containing
 Bromhexine and its impurities to ensure adequate separation. The resolution between the peaks of Impurity C and Bromhexine should be at least 12.0.[3]
- Procedure:
 - Prepare a standard solution of Bromhexine Impurity B of known concentration in the mobile phase.
 - Prepare the sample solution of Bromhexine Hydrochloride to be tested at a specified concentration.
 - Inject the standard and sample solutions into the chromatograph.
 - Record the chromatograms and measure the peak areas.



Calculate the content of Impurity B in the sample by comparing the peak area of Impurity
 B in the sample chromatogram with the peak area of the standard.

Melting Point Determination

While specific experimental details are scarce in the literature, the melting point of **Bromhexine Related Compound 2 HCI** would typically be determined using the capillary method as described in major pharmacopoeias (e.g., USP <741>).

- Apparatus: A calibrated melting point apparatus.
- Procedure (General):
 - A small amount of the finely powdered substance is packed into a capillary tube.
 - The capillary tube is placed in the heating block of the apparatus.
 - The substance is heated at a controlled rate.
 - The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Solubility Determination

Quantitative solubility data is not readily available. A standard equilibrium solubility method would be employed to determine the solubility in various solvents at a controlled temperature.

- Procedure (General):
 - An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.
 - The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours).
 - The saturated solution is filtered to remove any undissolved solid.

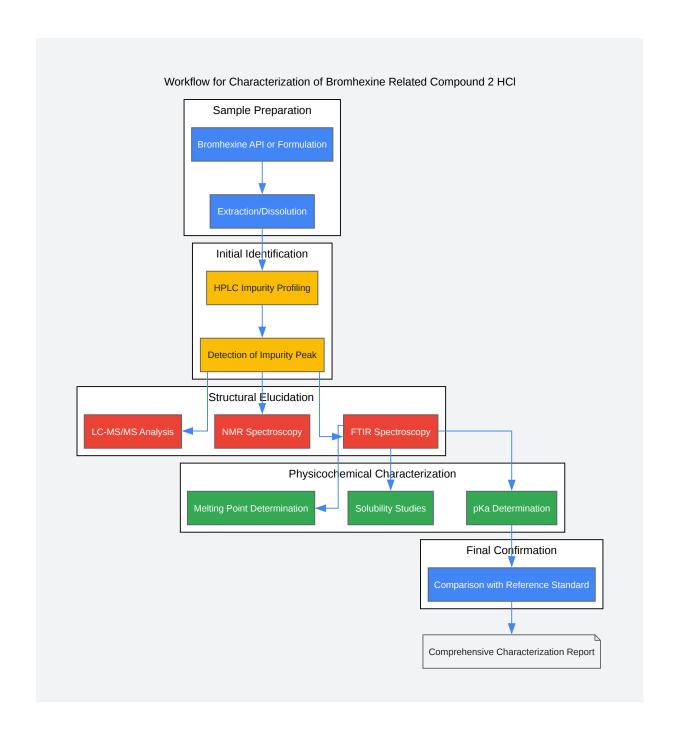


 The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as HPLC or UV-Vis spectrophotometry.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the identification and characterization of **Bromhexine Related Compound 2 HCI**.





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Caption: Characterization workflow for Bromhexine Related Compound 2 HCI.



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